molecular formula C14H12O3 B1683662 Trioxsalen CAS No. 3902-71-4

Trioxsalen

Cat. No.: B1683662
CAS No.: 3902-71-4
M. Wt: 228.24 g/mol
InChI Key: FMHHVULEAZTJMA-UHFFFAOYSA-N
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Description

Trioxsalen, also known as trimethylpsoralen, is a furanocoumarin and a psoralen derivative. It is primarily obtained from several plants, mainly Psoralea corylifolia. This compound is known for its photosensitizing properties, which means it can make the skin more sensitive to ultraviolet light. This compound is used in conjunction with ultraviolet A light for the treatment of skin conditions such as vitiligo and hand eczema .

Mechanism of Action

Target of Action

Trioxsalen, a furanocoumarin and a psoralen derivative , primarily targets DNA . It is obtained from several plants, mainly Psoralea corylifolia . DNA plays a crucial role in cell division, growth, and function, making it a significant target for many therapeutic agents.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the creation of interstrand cross-links in DNA . This process inhibits DNA synthesis and cell division, leading to cell apoptosis . This compound also has unique crosslinking features to DNA .

Pharmacokinetics

It is known that this compound is administered either topically or orally in conjunction with uv-a for phototherapy treatment of vitiligo and hand eczema .

Result of Action

The result of this compound’s action at the molecular level is the creation of interstrand cross-links in DNA . This leads to the inhibition of DNA synthesis and cell division, potentially causing cell apoptosis . At the cellular level, the recovery from the cell injury may be followed by increased melanisation of the epidermis .

Action Environment

The action of this compound is influenced by environmental factors such as light. Specifically, this compound requires exposure to ultraviolet radiation or sunlight to become pharmacologically active . Furthermore, the compound’s action, efficacy, and stability can be influenced by the presence of other substances. For instance, excipients used in drug formulations can interact with this compound, potentially affecting its action .

Biochemical Analysis

Biochemical Properties

Trioxsalen plays a significant role in biochemical reactions, particularly in the context of phototherapy. Upon activation by UV-A light, this compound interacts with DNA to form interstrand cross-links . These cross-links can cause programmed cell death (apoptosis) unless repaired by cellular mechanisms . This compound can also be conjugated to dyes for confocal microscopy, allowing visualization of sites of DNA damage . Additionally, this compound is being explored for the development of antisense oligonucleotides that can be cross-linked specifically to mutant mRNA sequences without affecting normal transcripts .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. When activated by UV-A light, this compound forms interstrand cross-links in DNA, leading to cell apoptosis . This process can influence cell signaling pathways, gene expression, and cellular metabolism. In research settings, this compound is used as an experimental mutagen to generate small deletions in DNA, which can affect gene function and expression . The compound’s ability to induce DNA damage and apoptosis makes it a valuable tool in studying cellular responses to DNA damage and repair mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its activation by UV-A light, which enables it to form interstrand cross-links in DNA . These cross-links prevent the separation of DNA strands during replication and transcription, leading to cell cycle arrest and apoptosis . This compound’s ability to form cross-links with DNA is the basis for its use in phototherapy and as an experimental mutagen . Additionally, this compound can be conjugated to antisense oligonucleotides to target specific mRNA sequences, providing a mechanism for selective gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is pharmacologically inactive until it is exposed to UV-A light, which converts it to its active form . The photoactivated form of this compound produces interstrand linkages in DNA, resulting in cell apoptosis . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with the compound causing sustained DNA damage and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound is used to treat conditions such as vitiligo and hand eczema . At high doses, this compound can cause toxic or adverse effects, including severe sunburns, increased risk of skin cancer, and cataracts . Threshold effects have been observed, with higher doses leading to more pronounced DNA damage and apoptosis .

Metabolic Pathways

This compound is involved in metabolic pathways that include its activation by UV-A light and subsequent interactions with DNA . The compound is pharmacologically inactive until it is exposed to UV-A light, which converts it to its active form . This compound’s active metabolites can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s ability to form DNA cross-links is a key aspect of its metabolic activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can be administered topically or orally, and its distribution is influenced by factors such as absorption and volume of distribution . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . The compound’s ability to photosensitize the skin is a result of its distribution and activation by UV-A light .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with DNA to form interstrand cross-links . This compound’s activity and function are influenced by its localization, with the compound targeting specific compartments or organelles within the cell . Post-translational modifications and targeting signals may direct this compound to specific subcellular locations, enhancing its ability to induce DNA damage and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trioxsalen can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The synthesis typically involves the use of reagents such as methanol and tetrahydrofuran, with the reaction being monitored through techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In industrial settings, this compound is produced by optimizing the reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pH. The final product is purified using chromatographic techniques to meet the required standards .

Scientific Research Applications

Trioxsalen has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Trioxsalen is compared with other psoralen derivatives such as:

    Psoralen: Like this compound, psoralen is used in phototherapy for skin conditions.

    Methoxsalen: Another psoralen derivative used in phototherapy.

List of Similar Compounds

This compound stands out due to its higher efficiency in photosensitization and its ability to form stable DNA cross-links, making it a valuable compound in both medical and research applications .

Properties

IUPAC Name

2,5,9-trimethylfuro[3,2-g]chromen-7-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-7-4-12(15)17-14-9(3)13-10(6-11(7)14)5-8(2)16-13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHHVULEAZTJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3023716
Record name Trioxsalen
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Molecular Weight

228.24 g/mol
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Physical Description

Solid
Record name Trioxsalen
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Mechanism of Action

After photoactivation it creates interstrand cross-links in DNA, which can cause programmed cell death.
Record name Trioxsalen
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CAS No.

3902-71-4
Record name Trimethylpsoralen
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Synthesis routes and methods

Procedure details

A mixture of 4,8-dimethyl-7-(2'-chloroallyloxy)coumarin (500 mg., 1.89 m mole) and N,N-diethylaniline (5.0 ml) was protected by an "Aquasorb" (TM), brand of phosphorous pentoxide drying tube, while being heated under reflux for twenty-four hours at an oil bath temperature of 220°-225° C. Treatment of the reaction mixture as described in part 1-B gave some black, ether-insoluble material which was discarded. The desired 4,5',8-trimethylpsoralene was obtained as a tan solid (154 mg., 41.6% yield), which was recrystallized from 95% ethanol to obtain light tan needles (53 mg., 14% yield) of m.p. 233° C. (rptd: m.p. 234° C.). Its infrared spectrum was identical to that of a commercial sample.
Quantity
500 mg
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reactant
Reaction Step One
Quantity
5 mL
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reactant
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[Compound]
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1-B
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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